Welcome to the BenchChem Online Store!
molecular formula C9H12N2 B150190 4-Pyrrolidinopyridine CAS No. 2456-81-7

4-Pyrrolidinopyridine

Cat. No. B150190
M. Wt: 148.2 g/mol
InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05076973

Procedure details

Synthesis of dolastatin 3 is accomplished by one L-amino acid unit additions from L-Pro-OMe employing diethyl phosphorocyanidate (DEPC)-triethylamine for peptide bond formation and N-Boc-protection (trifluoroacetic acid cleavage). The thiazole amino acid components used herein were prepared as described by Schmidt et al (Synthesis, 1987, 233-236; Schmidt et al, Synthesis, 1986, 992-998; Kelly et al, J. Org. Chem., 1986, 51, 4590-4594; Houssin et al, J. Org. Chem., 1985, 50, 2787-2788; and Holzapfel et al, J. Org. Chem., 1985, 50, 2323-2327). By these means, Boc-L-Leu--L-(gln)Thz-(gly)Thz-L-Val-L-Pro-OMe, mp 125°-126° from ethyl acetate-hexane, [α]D25.8 -74.9 (c=3.73, CHCl3) was obtained in 71% overall yield. After successive hydrolysis [1N NaOH, dioxane 3N HCl→mp 168°-170° from ethanol-diethyl ether, [α]D22 -37.7 (c=1.64, CH3OH), conversion (DCCI, DME, pentafluorophenol) to the OPfp active ester, Boc cleavage, and cyclization in dioxane containing 4% t-butanol and 4 -pyrrolidinopyridine (at 95° C., 76% yield), synthetic (-)-dolastatin 3, a colorless amorphous solid from ethanol-ethyl acetate, mp 170°-173°, [α]D25 -53.3 (c=0.94 in CHCl3), 1H- and 13C-NMR was realized in 41% overall yield.
[Compound]
Name
(-)-dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OPfp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diethyl phosphorocyanidate (DEPC)-triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
thiazole amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
CC(C[C@@H]1NC(=O)[C@H:34]2[N:30]([CH2:31][CH2:32][CH2:33]2)[C:28](=O)[C@H:27]([CH:38](C)C)NC(=O)C2=CSC(=N2)CNC(=O)C2=CSC(=N2)[C@H](CCC(N)=O)NC1=O)C.[NH:46]1CCC[C@H:47]1[C:48](OC)=O.FC(F)(F)C(O)=O.[OH-].[Na+].C1CCC(N=C=NC2CCCCC2)CC1.FC1C(O)=C(F)C(F)=C(F)C=1F>O1CCOCC1.COCCOC.CO.C(O)C.C(OCC)C.C(Cl)(Cl)Cl.C(OCC)(=O)C.CCCCCC>[N:30]1([C:28]2[CH:27]=[CH:38][N:46]=[CH:47][CH:48]=2)[CH2:31][CH2:32][CH2:33][CH2:34]1 |f:3.4,10.11,13.14|

Inputs

Step One
Name
(-)-dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@H]1C(=O)N[C@H](C2=NC(=CS2)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CCC(=O)N
Step Three
Name
OPfp
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Nine
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)OC)CCC1
Step Eleven
Name
diethyl phosphorocyanidate (DEPC)-triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Thirteen
Name
thiazole amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
Synthesis, 1987, 233-236
CUSTOM
Type
CUSTOM
Details
Schmidt et al, Synthesis, 1986, 992-998

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.